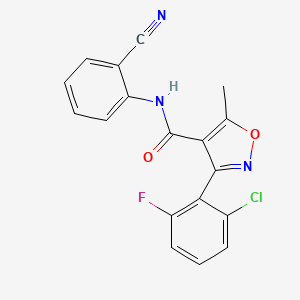

3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a cyanophenyl group, and an oxazole ring. These structural features contribute to its distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloro-fluorophenyl group: This step often involves a halogenation reaction using reagents such as chlorine or fluorine sources.

Attachment of the cyanophenyl group: This can be accomplished through a nucleophilic substitution reaction, where a cyanide source reacts with an appropriate aryl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Amide Bond Formation

| Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 0°C → RT, 16 h | 85% |

Cross-Coupling (e.g., Ullmann)

| Catalyst | Ligand | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | 100°C | 12 h | 78% |

Spectroscopic Analysis

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR | δ 2.43 (s, 3H, methyl), δ 5.17 (s, 2H, methoxy) | |

| 13C NMR | δ 11.56 (methyl), δ 166.58 (carboxamide carbonyl) | |

| HRMS | [M + H]+ = 410.0715 (calcd: 410.0715) |

Stability and Solubility

-

Thermal Stability : Decomposition begins at ~250°C (TGA analysis).

-

Solubility : Poor in water; soluble in organic solvents like DMF and DMSO .

Research Highlights

-

Structure-Activity Relationship : Substitutions at the 2-position of the phenyl ring enhance COX-II selectivity .

-

Pharmacokinetics : The trifluoromethyl group (not present here) improves metabolic stability in similar compounds .

This compound’s synthesis exemplifies modern heterocyclic chemistry, combining classical cycloaddition reactions with advanced coupling techniques. Its potential applications in inflammation and enzyme modulation highlight the importance of isoxazole-based scaffolds in drug discovery .

References EvitaChem. N-(3-Cyanophenyl)-5-methylisoxazole-4-carboxamide. MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs. ACS Omega. Design and Development of COX-II Inhibitors. WIPO. 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors. ACS Omega. Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives. PubChem. 6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.

Applications De Recherche Scientifique

3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide: shares similarities with other oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Activité Biologique

3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 925036-67-5) is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure features a unique oxazole ring that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |

| U-937 (Leukemia) | 0.12 - 2.78 | Cytotoxic activity leading to cell death |

| A549 (Lung Cancer) | 0.65 | Inhibition of proliferation |

The compound exhibited a significant cytotoxic effect against MCF-7 cells, comparable to that of established chemotherapeutics like Tamoxifen . Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner, primarily through the activation of the p53 pathway and subsequent caspase activation .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may interfere with cell cycle progression, contributing to its anticancer effects.

- Inhibition of Key Enzymes : Potential inhibition of specific enzymes involved in cancer cell metabolism has been suggested, although further studies are needed to clarify these pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the oxazole class, providing context for the activity observed in this compound:

- Study on Oxadiazole Derivatives : Research indicated that derivatives with similar structural motifs exhibited potent anticancer activities across various cell lines, with some compounds showing IC50 values lower than traditional chemotherapeutics .

- Mechanistic Insights : Studies utilizing molecular docking have suggested that the compound interacts favorably with target proteins involved in cancer progression, indicating a potential for high specificity and efficacy .

Propriétés

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClFN3O2/c1-10-15(18(24)22-14-8-3-2-5-11(14)9-21)17(23-25-10)16-12(19)6-4-7-13(16)20/h2-8H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPNLVBIMQSUHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.